![molecular formula C10H12N2O2S B7565204 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as BTD, is a compound that has been studied extensively for its potential applications in scientific research. BTD is a heterocyclic compound that contains a spirocyclic ring system, which makes it a unique and interesting molecule to study.
Mécanisme D'action
The mechanism of action of 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the growth of a variety of bacterial and fungal strains, suggesting that it may disrupt essential cellular processes in these organisms.
Biochemical and Physiological Effects:
3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione inhibits the growth of bacterial and fungal strains, and in vivo studies have shown that 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has antitumor properties. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its unique spirocyclic ring system, which makes it a useful tool for studying the structure-activity relationships of heterocyclic compounds. However, one limitation of using 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are many future directions for research on 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is the development of new drugs based on the structure of 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising lead compound for the development of new drugs. Another area of interest is the use of 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method for 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione involves a multistep process that begins with the reaction of 2-aminobenzenethiol with ethyl acetoacetate to produce 2-acetylthiophene. This intermediate is then reacted with 2-bromo-1-butene to produce the butenylthiophene intermediate. Finally, the butenylthiophene intermediate is reacted with phthalic anhydride to produce 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione.
Applications De Recherche Scientifique
3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising compound for the development of new drugs. 3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
3-but-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-3-5-12-8(13)10(11-9(12)14)4-6-15-7-10/h4-7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCMCDYFRDHMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C2(CCSC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]urea](/img/structure/B7565129.png)
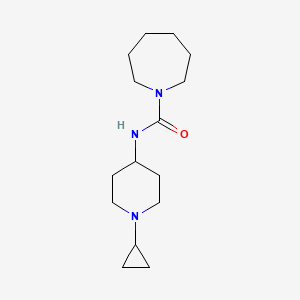
![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)
![1-(8-Chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B7565157.png)
![1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea](/img/structure/B7565159.png)
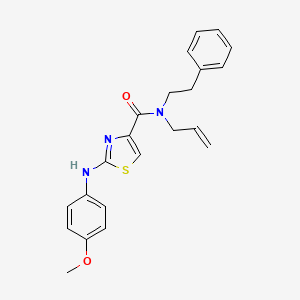
![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
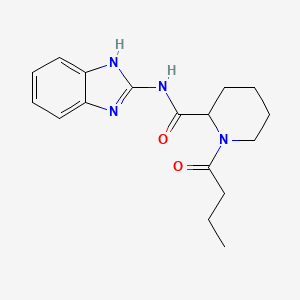
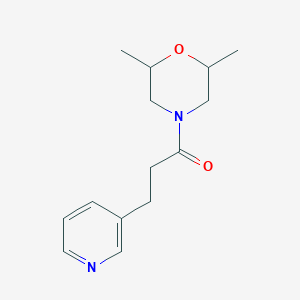
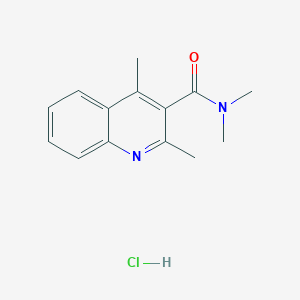
![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
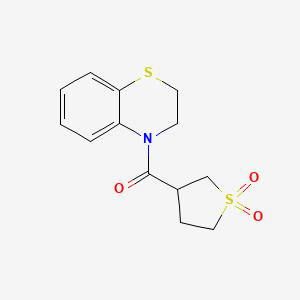
![1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine](/img/structure/B7565211.png)